N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is N-(2-aminoethyl)-4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide . The name reflects its structural components:
- A pyridine-2-carboxamide backbone substituted at the 4-position.
- A phenoxy linker connecting the pyridine ring to a urea functional group.
- The urea group is further bonded to a 4-chloro-3-(trifluoromethyl)phenyl moiety.
- An aminoethyl side chain attached to the carboxamide nitrogen.
The SMILES notation for the compound is:C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)NCCN.
Key Structural Features:
Alternative Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers across chemical databases:
| Synonym/Identifier | Source |
|---|---|
| CID 145926675 | PubChem |
| CHEMBL350129 | ChEMBL |
| 2504202-81-5 | PubChem |
| MFCD32177077 | PubChem |
Note : The ChEMBL entry (CHEMBL350129) refers to a closely related analog, 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-ethylpicolinamide , which substitutes the aminoethyl group with an ethylamide, resulting in a molecular formula of C₂₂H₁₈ClF₃N₄O₃.
Molecular Formula and Weight Analysis
The molecular formula is C₂₂H₁₉ClF₃N₅O₃ , with a calculated molecular weight of 493.9 g/mol .
Comparative Molecular Data:
| Property | Value (This Compound) | Value (CHEMBL350129 Analog) |
|---|---|---|
| Molecular Formula | C₂₂H₁₉ClF₃N₅O₃ | C₂₂H₁₈ClF₃N₄O₃ |
| Molecular Weight (g/mol) | 493.9 | 478.86 |
| Hydrogen Bond Donors | 4 | 3 |
| Hydrogen Bond Acceptors | 8 | 7 |
The aminoethyl group in CID 145926675 introduces an additional nitrogen atom and hydrogen bond donor compared to the ethylamide variant.
Properties
IUPAC Name |
N-(2-aminoethyl)-4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N5O3/c23-18-6-3-14(11-17(18)22(24,25)26)31-21(33)30-13-1-4-15(5-2-13)34-16-7-9-28-19(12-16)20(32)29-10-8-27/h1-7,9,11-12H,8,10,27H2,(H,29,32)(H2,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXXYMZZALUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Formation
The pyridine-2-carboxamide is synthesized through activation of 4-chloropyridine-2-carboxylic acid. Patent US9458107B2 highlights the use of N,N-dimethylacetamide (DMA) as a solvent with coupling agents like 1,1′-carbonyldiimidazole (CDI). The general procedure involves:
-
Reacting 4-chloropyridine-2-carboxylic acid with CDI at 50–60°C for 2 hours.
-
Adding excess ethylenediamine to form N-(2-aminoethyl)-4-chloropyridine-2-carboxamide.
-
Isolating the product via precipitation in ice-water (yield: 75–85%).
Substitution of Chlorine with Phenoxy Group
The chlorine atom at the pyridine’s 4-position is replaced with a phenoxy group through nucleophilic aromatic substitution. BR112012023525A2 demonstrates this using 4-aminophenol and potassium tert-butoxide in DMA at 100–120°C. Critical parameters:
-
Molar ratio : 1:1.2 (pyridine derivative : 4-aminophenol).
-
Reaction time : 8–12 hours.
-
Yield : 68–72% after recrystallization from ethanol/water.
Urea Linkage Formation
The phenoxy-aniline intermediate is coupled with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea bridge. WO2000041698A1 details this reaction in tetrahydrofuran (THF) at 0–5°C:
-
Dissolve 4-(4-aminophenoxy)-N-(2-aminoethyl)pyridine-2-carboxamide in THF.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise.
-
Stir for 24 hours at room temperature.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane) to obtain the urea product (yield: 60–65%).
Optimization and Challenges
Regioselectivity in Substitution Reactions
The 4-chloropyridine derivative exhibits selectivity for substitution at the 4-position due to electron-withdrawing effects of the carboxamide group. However, side reactions at the 2-position are mitigated by using sterically hindered bases like potassium tert-butoxide.
Purification of Urea Derivatives
Urea compounds often require chromatographic purification due to their polar nature. Patent US9458107B2 recommends using reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for >95% purity.
Analytical Characterization
Critical spectroscopic data for the target compound (aligned with PubChem entries):
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, urea NH), 8.5 (d, 1H, pyridine-H), 7.8–7.2 (m, 8H, aromatic), 3.4 (t, 2H, CH₂NH₂), 2.9 (t, 2H, CH₂).
-
MS (ESI+) : m/z 568.1 [M+H]⁺.
-
HPLC purity : 98.5% (UV detection at 254 nm).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and aminoethyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 464.8 g/mol. Its structure includes a pyridine ring, a carboxamide group, and a trifluoromethyl-substituted phenyl moiety, which contributes to its unique chemical properties and biological activities.
Anticancer Properties
Research indicates that N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide exhibits significant anticancer activity. It has been studied as a potential inhibitor of various cancer cell lines, particularly those resistant to conventional therapies. The compound acts by inhibiting specific signaling pathways involved in cell proliferation and survival.
Case Study: Sorafenib Analogues
- A study demonstrated that analogues of this compound showed enhanced potency against renal cell carcinoma (RCC) compared to the parent drug Sorafenib. This was attributed to improved binding affinity to target kinases involved in tumor growth .
Inhibition of Kinase Activity
The compound has been identified as a potent inhibitor of several kinases, including receptor tyrosine kinases (RTKs). This inhibition is crucial for its anticancer effects, as RTKs play a significant role in tumorigenesis.
Mechanism of Action
- By blocking the ATP-binding site of these kinases, the compound prevents phosphorylation events that lead to cancer cell proliferation .
Targeted Therapy in Oncology
This compound is being explored as a targeted therapeutic agent in oncology. Its ability to selectively inhibit cancer cell growth while sparing normal cells makes it a candidate for further development.
Clinical Implications
- Ongoing clinical trials are assessing its efficacy in combination with other anticancer agents to enhance treatment outcomes for patients with advanced malignancies .
Potential in Other Diseases
Beyond oncology, preliminary studies suggest that this compound may have applications in treating other diseases characterized by aberrant kinase activity, such as autoimmune disorders and certain metabolic syndromes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes can inhibit or modulate their activity. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications on the Pyridine Carboxamide Motif
The pyridine-2-carboxamide group is a critical pharmacophore in this class. Key structural variations include:
Impact of Substituents :
- The 2-aminoethyl group in the target compound introduces a primary amine, enabling protonation at physiological pH, which could enhance water solubility compared to Sorafenib’s methyl group .
- Deuterated analogs (e.g., N-methyl-d3) show prolonged half-life due to slower CYP450-mediated metabolism, a strategy absent in the target compound .
- Mercaptoethyl derivatives (e.g., 10b) may exhibit unique reactivity but pose stability challenges due to thiol oxidation .
Modifications on the Phenoxy and Arylurea Moieties
Variations in the diarylurea and phenoxy regions influence target selectivity and potency:
Key Observations :
Salt Forms and Solvates
Pharmaceutical performance is often modulated through salt formation or solvation:
Comparison :
Target Compound Hypotheses :
- The aminoethyl group may improve water solubility (calculated logP ~3.5 vs. Sorafenib’s ~3.8), aiding absorption.
- Lack of deuterium or tosylate salt could result in shorter half-life than Sorafenib or deuterated analogs.
Biological Activity
N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features several functional groups, including a chloro group, trifluoromethyl group, and an aminoethyl chain, which contribute to its reactivity and biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClF3N3O3S |
| Molecular Weight | 435.8 g/mol |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide |
| InChI Key | ZTONBZKMXFSGFL-UHFFFAOYSA-N |
Functional Groups
- Trifluoromethyl Group : Enhances lipophilicity and potential interaction with biological membranes.
- Chloro Group : May participate in electrophilic aromatic substitution reactions.
- Aminoethyl Chain : Provides sites for hydrogen bonding and enhances solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit or modulate the activity of various enzymes or receptors, leading to therapeutic effects.
Potential Targets
- Eukaryotic Elongation Factor 2 Kinase (EF2K) : Involved in protein synthesis; compounds targeting EF2K have shown promise in cancer therapy.
- Vps34 Kinase : Plays a role in autophagy and cellular metabolism.
Case Studies and Research Findings
-
Anticancer Activity
- In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HT-29 colon cancer cells and MCF-7 breast cancer cells. For instance, certain analogs showed IC50 values as low as 9 nM against HT-29 cells, indicating potent anticancer properties .
- Antimicrobial Properties
- Reproductive Toxicity
Biological Activity Comparison
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Notable Features |
|---|---|---|---|
| This compound | 9 nM (HT-29) | 3.12 µg/mL (M. tuberculosis) | Contains trifluoromethyl and chloro groups |
| N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-thiourea | Varies | Moderate | Thiourea group present |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Low | High | Isocyanate group enhances reactivity |
Q & A
Q. What are the standard synthetic protocols for preparing N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving ureido coupling and pyridine functionalization. A key intermediate, 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpyridine-2-carboxamide , is prepared by reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-aminophenol, followed by coupling with pyridine-2-carboxamide derivatives . Final steps involve introducing the 2-aminoethyl group using reagents like tert-butyldimethylsilyl (TBS) chloride for hydroxyl protection, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Characterization : Intermediates are confirmed via ¹H/¹³C NMR (e.g., δ 7.35–7.64 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peaks matching theoretical weights) .
Q. How is the purity and stability of this compound assessed in preclinical studies?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC ) with ≥98% purity thresholds is standard. Mobile phases often use acetonitrile/water gradients with C18 columns .
- Stability : Accelerated stability studies under varying pH (1–9), temperature (25–60°C), and humidity (40–75% RH) are conducted. Degradation products are identified using LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., IR/NMR) observed during structural validation?
- Methodological Answer : Discrepancies in IR spectra (e.g., C=O stretching at 1724 vs. 1703 cm⁻¹) or NMR shifts (e.g., δ 2.35–2.54 ppm for CH₂ groups) may arise from:
Q. What strategies optimize hydrogen-bonding networks in crystalline forms of this compound?
- Methodological Answer : Hydrogen-bonding patterns influence solubility and bioavailability. Techniques include:
- Co-crystallization : Introducing co-formers (e.g., carboxylic acids) to stabilize specific motifs.
- Graph Set Analysis : Apply Etter’s rules to categorize motifs (e.g., D , R²₂(8) patterns) for predicting packing efficiency .
- Case Study : Amorphous forms (per patent data) lack long-range order, necessitating DSC/TGA to compare thermodynamic stability with crystalline phases .
Q. How do structural modifications (e.g., thioether vs. ether linkages) impact biological activity?
- Methodological Answer : Derivatives like 4-((4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thio)-N-(2-morpholinoethyl)picolinamide (52.8% yield) show enhanced kinase inhibition vs. oxygen-linked analogs.
Q. What experimental designs address pharmacokinetic limitations in combination therapies (e.g., with gemcitabine)?
- Methodological Answer : Synergistic studies require:
- Dose Escalation : Fixed-ratio designs (e.g., 1:1 to 1:5 molar ratios) to calculate combination indices (CI <1 = synergy) via Chou-Talalay method.
- Pharmacokinetic Profiling : Serial blood sampling post-administration to measure AUC, Cmax, and t₁/₂ using UHPLC-MS/MS .
- Safety : Monitor off-target effects (e.g., liver enzymes ALT/AST) in murine models.
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
